

Technical Whitepaper: AIM-100 Induced Dopamine Transporter Oligomerization

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Compound of Interest

Compound Name: *Aim-100*

Cat. No.: *B1666732*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The Dopamine Transporter (DAT), a member of the solute carrier 6 (SLC6) family, is crucial for regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.[1][2] Its function is tightly controlled by complex mechanisms, including its quaternary structure.[3][4] Emerging evidence has identified the furopyrimidine **AIM-100** as a novel small molecule that specifically induces the oligomerization of DAT, leading to its subsequent internalization and altered dopamine homeostasis.[5][6] This document provides an in-depth technical overview of the mechanism of action of **AIM-100**, a summary of key quantitative findings, detailed experimental protocols for studying this phenomenon, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action

AIM-100 exerts its effects by directly influencing the quaternary structure of the Dopamine Transporter. Unlike traditional inhibitors that target the substrate binding site, **AIM-100** acts through a distinct allosteric mechanism.[5]

- **Binding and Conformation:** **AIM-100** is proposed to bind to a hydrophobic pocket located at the interface between DAT protomers.[3][5] This binding event preferentially stabilizes the transporter in an inward-facing conformation.[3][7]
- **Oligomerization:** The binding of **AIM-100** significantly enhances the propensity of DAT to form higher-order oligomers, with a particular stabilization of trimers.[5][7] This effect is highly

specific to DAT and is not observed in the closely related serotonin (SERT) or norepinephrine (NET) transporters.[8]

- **Endocytosis and Sequestration:** The formation of these higher-order oligomers and membrane clusters triggers the internalization of DAT from the plasma membrane.[8] This process occurs via a clathrin-independent and dynamin-independent endocytosis pathway.[3] By promoting endocytosis, **AIM-100** effectively reduces the number of functional transporters on the cell surface, thereby moderating dopamine reuptake capacity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of **AIM-100** on DAT.

Table 2.1: Effective Concentrations and Binding Parameters

Parameter	Value	Cell Type / Condition	Source
Effective Concentration	20 μ M	PAE cells, for oligomerization and endocytosis assays	[5][8]
Bmax Change	↓ 26% (average decrease)	Binding assays at 20°C	[8]

| Kd Change | No significant change | Binding assays at 20°C |[8] |

Table 2.2: Effects of Site-Directed Mutagenesis

Mutant	Key Residues / Domain	Effect on AIM-100 Action	Source
Trimer-W238 Model	D231-W238 in extracellular loop EL2	Plays an important role in AIM-100 induced oligomerization	[5] [6]
Trimer-C306 Model	C306, Loop EL3, W497 on IL5 loop	Plays an important role in AIM-100 induced oligomerization	[5] [6]

| TM4-9 Mutant | Hydrophobic residues in TM4 & TM9 | Inhibits the effects of **AIM-100** on DAT oligomerization [\[9\]](#)[\[10\]](#) |

Key Experimental Protocols

Reproducing and validating the effects of **AIM-100** requires specific biochemical and cell biology techniques. Detailed below are the core methodologies.

Protocol: Detection of DAT Oligomerization by Western Blot

This protocol is used to visualize the shift from DAT monomers to higher-order, SDS-resistant oligomers following **AIM-100** treatment.

- Cell Culture and Treatment:
 - Culture cells stably expressing tagged DAT (e.g., YFP-HA-DAT) in a suitable medium. Porcine Aortic Endothelial (PAE) cells are a common model.[\[5\]](#)
 - Treat cells with either DMSO (vehicle control) or 20 μ M **AIM-100** in culture medium.[\[5\]](#)
 - Incubate for 2 hours at 37°C to allow for oligomerization and endocytosis.[\[5\]](#)
- Cell Lysis:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- SDS-PAGE and Western Blotting:
 - Determine protein concentration of the supernatant using a BCA assay.
 - Mix lysate with Laemmli sample buffer without a reducing agent (to preserve potential disulfide-linked oligomers) and do not boil.
 - Load equal amounts of protein per lane onto a 4-12% gradient SDS-PAGE gel.
 - Perform electrophoresis to separate proteins by size.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
 - Incubate with a primary antibody against the DAT tag (e.g., anti-GFP or anti-HA) overnight at 4°C.[5]
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate. Monomers, trimers, and higher-order oligomers will appear as distinct bands.[5]

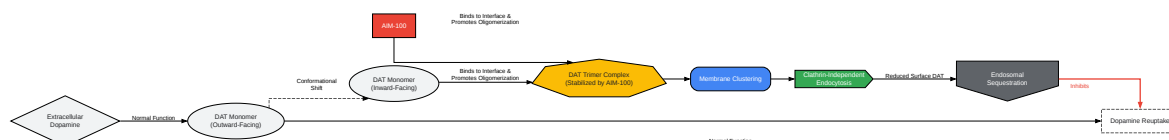
Protocol: Cell Surface Biotinylation for Surface vs. Internalized DAT

This method quantifies the amount of DAT on the plasma membrane versus the internalized fraction.

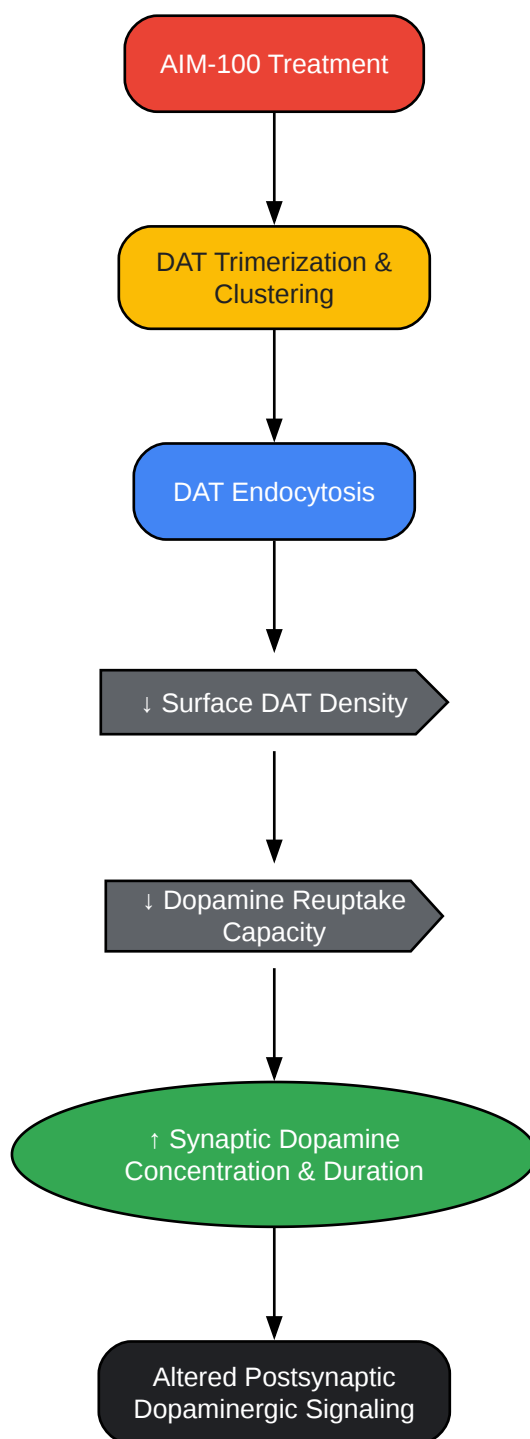
- Cell Treatment:
 - Treat DAT-expressing cells with 20 μ M **AIM-100** or vehicle for 2 hours at 37°C.[8]
- Biotinylation of Surface Proteins:
 - Place cells on ice to stop membrane trafficking.
 - Wash twice with ice-cold PBS (pH 8.0).
 - Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.[11]
 - Quench the reaction by washing three times with ice-cold PBS containing 100 mM glycine.
- Lysis and Streptavidin Pulldown:
 - Lyse cells as described in Protocol 3.1.
 - Incubate a portion of the total cell lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
- Analysis:
 - Wash the beads extensively to remove non-specifically bound proteins.
 - Elute the bound proteins by boiling in SDS-PAGE sample buffer containing a reducing agent (to cleave the SS-biotin linker).
 - Analyze the total lysate (input) and the biotinylated fraction (surface) by Western blot for DAT.
 - Quantify the ratio of oligomers to monomers (O/M ratio) in both the total and surface fractions to determine if oligomers are enriched in the endocytosed pool.[8]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.







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